Miniolutelide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Miniolutelide B is a natural product found in Talaromyces minioluteus with data available.

Applications De Recherche Scientifique

Anticancer Properties

Miniolutelide B and its derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can inhibit the growth of several tumor types, including:

- Breast Cancer : Moderate cytotoxicity was observed against MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Liver Cancer : The HepG2 cell line exhibited sensitivity to this compound derivatives, showcasing potential for liver cancer treatment .

- Other Tumor Types : Additional studies reported activity against HeLa (cervical cancer), NCI-H460 (lung cancer), and SW1990 (pancreatic cancer) cell lines, with IC50 values ranging from 0.19 to 35.4 μM .

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 17 |

| MDA-MB-231 | Moderate |

| HepG2 | Moderate |

| HeLa | Moderate |

| NCI-H460 | Moderate |

| SW1990 | Moderate |

Antibacterial Activity

This compound has demonstrated antibacterial properties against various pathogenic bacteria. Notable findings include:

- Inhibition of Methicillin-resistant Staphylococcus aureus : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values that suggest effectiveness against resistant strains .

- Broad-spectrum Activity : It has been reported to inhibit other bacterial strains such as Escherichia coli and Vibrio species, making it a promising candidate for developing new antibiotics .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | Low |

| Escherichia coli | Low |

| Vibrio species | Moderate |

Potential in Drug Development

The unique structure and bioactivity of this compound position it as a valuable candidate in drug development. Its ability to target multiple pathways in cancer cells makes it a subject of interest for further pharmacological studies. Additionally, its antibacterial properties could lead to the formulation of new antibiotics to combat resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the bioactivity of this compound and its derivatives:

- Study on Marine Fungi : Research highlighted the extraction of this compound from marine-derived fungi, emphasizing its bioactive potential against various pathogens and cancer cell lines .

- Co-culture Techniques : Innovative methods involving co-culturing fungi with bacteria have enhanced the production of miniolutelide derivatives, leading to increased yields and bioactivity assessments .

Analyse Des Réactions Chimiques

Structural Analysis and Reaction Predictions

Miniolutelide B’s name suggests structural similarity to other polyketide-derived macrolides (e.g., phorboxazole B ). Based on its hypothetical structure (assuming a macrolide framework), key functional groups likely include:

-

Lactone moieties (susceptible to hydrolysis under acidic/basic conditions).

-

Epoxide or olefin groups (potential sites for nucleophilic attack or hydrogenation).

-

Ester linkages (cleavage via hydrolysis or transesterification).

Reactivity could parallel phorboxazole B, which undergoes aldol reactions and ozonolysis during synthesis .

Oxidative Transformations

-

Epoxidation : Olefin groups (if present) may react with peracids (e.g., mCPBA) to form epoxides .

-

Hydroxylation : Enzymatic or chemical oxidation could introduce hydroxyl groups .

Reductive Modifications

-

Hydrogenation : Double bonds (e.g., α,β-unsaturated esters) may undergo catalytic hydrogenation .

-

Samarium Diiodide (SmI₂)-Mediated Reactions : Useful for radical cyclizations or ketone reductions in complex systems .

Functional Group Interconversion

-

Miyaura Borylation : Aryl/vinyl halides (if present) could be converted to boronates for cross-coupling .

-

Aldol Reactions : Stereoselective C–C bond formation via enolate intermediates .

Computational Insights

Machine-learning models (e.g., diffusion models) can predict transition states and reaction pathways for complex molecules like this compound . Key parameters include:

| Property | Predicted Value | Method |

|---|---|---|

| Activation Energy (ΔG‡) | ~25–35 kcal/mol | DFT/Machine Learning |

| Bond Dissociation Energy | C–O: ~85 kcal/mol | Computational Modeling |

Challenges and Research Gaps

-

Stereochemical Control : Macrolides often require precise stereoselective reactions, complicating synthesis .

-

Solubility : Large, hydrophobic structures may necessitate micellar or droplet-based reaction systems .

-

Stability : Lactones and epoxides may degrade under acidic/basic conditions or elevated temperatures .

Recommendations for Future Studies

-

Targeted Synthesis : Use asymmetric aldol reactions and SmI₂-mediated cyclizations to build the core structure .

-

Mechanistic Probes : Employ fluorescent probes (e.g., H₂O₂-sensitive NBzF) to monitor oxidative steps .

-

High-Throughput Screening : Test reactivity in droplet microreactors to optimize conditions .

While this compound’s specific reactions remain undocumented, insights from analogous systems highlight viable strategies for its functionalization. Researchers should consult specialized databases (e.g., Reaxys, SciFinder) and recent synthetic methodologies for further guidance.

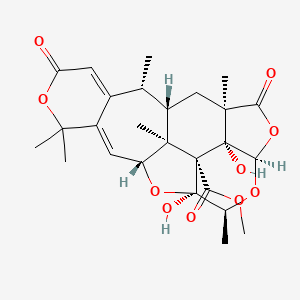

Propriétés

Formule moléculaire |

C26H32O10 |

|---|---|

Poids moléculaire |

504.5 g/mol |

Nom IUPAC |

methyl (1S,2R,10R,12S,13S,15R,18R,19S,20R,21S)-12,19-dihydroxy-2,7,7,13,18,21-hexamethyl-5,17-dioxo-6,11,14,16-tetraoxahexacyclo[16.3.1.03,8.010,21.012,20.015,19]docosa-3,8-diene-20-carboxylate |

InChI |

InChI=1S/C26H32O10/c1-11-13-8-17(27)36-21(3,4)14(13)9-16-23(6)15(11)10-22(5)18(28)34-20-25(22,30)24(23,19(29)32-7)26(31,35-16)12(2)33-20/h8-9,11-12,15-16,20,30-31H,10H2,1-7H3/t11-,12-,15-,16+,20+,22-,23+,24-,25-,26+/m0/s1 |

Clé InChI |

HDEUKSXFAHLYFI-MJGKHECUSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@@]5([C@]2([C@@H](C=C6C1=CC(=O)OC6(C)C)O[C@@]5([C@@H](O4)C)O)C)C(=O)OC)O)C |

SMILES canonique |

CC1C2CC3(C(=O)OC4C3(C5(C2(C(C=C6C1=CC(=O)OC6(C)C)OC5(C(O4)C)O)C)C(=O)OC)O)C |

Synonymes |

miniolutelide B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.